4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine
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Overview
Description
4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chloro-substituted phenoxy group, a methoxy group, and a phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-2-methylphenol with an appropriate base, such as sodium hydroxide, to form the phenoxide ion, which then reacts with a suitable electrophile to form the phenoxy intermediate.
Pyrimidine Ring Formation: The phenoxy intermediate is then reacted with a methoxy-substituted pyrimidine precursor under controlled conditions to form the desired pyrimidine ring.
Final Coupling: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles (amines, thiols) with suitable bases (NaOH, KOH)
Major Products Formed
Oxidation: Formation of hydroxyl-substituted derivatives
Reduction: Formation of amine-substituted derivatives
Substitution: Formation of various substituted pyrimidine derivatives
Scientific Research Applications
4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine can be compared with other similar compounds such as:
4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.
4-(4-Chloro-2-methylphenoxy)butyric acid (MCPB): A related compound used in agriculture.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-5-methoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-10-14(19)8-9-15(12)23-18-16(22-2)11-20-17(21-18)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGBXIUOGSVXEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC=C2OC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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